N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C16H17N3O3 and its molecular weight is 299.33. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological activity, including cytotoxicity, mechanism of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety and a tetrahydrocyclopenta[c]pyrazole ring. The molecular formula is C16H18N3O3 with a molecular weight of approximately 302.33 g/mol. The structural characteristics suggest potential interactions with biological targets.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies focusing on its anticancer properties and receptor interactions.
Cytotoxicity Studies
Several studies have assessed the cytotoxic effects of related compounds containing the pyrazole moiety. For example:
- In vitro studies demonstrated that compounds with similar structures exhibited significant cytotoxicity against various cancer cell lines, including breast (MCF-7) and colorectal (HCT-116) cancer cells. One study reported IC50 values as low as 16.19 μM against HCT-116 cells for structurally related compounds .
The proposed mechanisms of action for compounds with similar structures include:
- Inhibition of cell proliferation : The presence of the pyrazole ring is believed to enhance the interaction with cellular targets involved in cell cycle regulation.
- Induction of apoptosis : Some studies indicate that these compounds can trigger apoptotic pathways in cancer cells, leading to increased cell death .
Structure-Activity Relationship (SAR)
Research into the SAR of related compounds has provided insights into how modifications affect biological activity:
- Methylation at specific positions has been shown to enhance receptor affinity and cytotoxic potency. For instance, methylation at position 10 in benzodiazepine derivatives significantly increased their activity at peripheral benzodiazepine receptors (PBR) .
- Halogen substitutions : The introduction of halogens (e.g., chlorine) at specific positions can also enhance lipophilicity and receptor binding affinity .
Data Table: Summary of Biological Activities
Compound Name | Cell Line Tested | IC50 Value (μM) | Mechanism |
---|---|---|---|
Compound 1 | MCF-7 | 16.19 | Apoptosis induction |
Compound 2 | HCT-116 | 17.16 | Cell cycle inhibition |
Compound 3 | A549 | 20.00 | Receptor binding |
Case Studies
- Case Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry explored a series of pyrazole derivatives and found that certain modifications led to enhanced anticancer activity against multiple human cancer cell lines. The study highlighted the importance of the dioxole moiety in mediating cytotoxic effects .
- Receptor Interaction Study : Another investigation focused on the interaction of pyrazole-containing compounds with benzodiazepine receptors. The findings suggested that structural modifications could lead to selective binding to either central or peripheral receptors, which could be leveraged for therapeutic applications .
Propriétés
IUPAC Name |
N-[(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-19-13(11-3-2-4-12(11)18-19)8-17-16(20)10-5-6-14-15(7-10)22-9-21-14/h5-7H,2-4,8-9H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYYNANULBSTYJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CCCC2=N1)CNC(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.